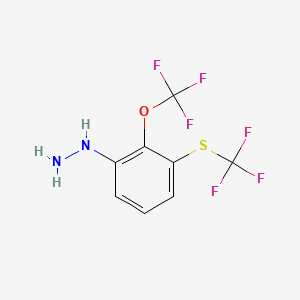

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H6F6N2OS |

|---|---|

Molecular Weight |

292.20 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2OS/c9-7(10,11)17-6-4(16-15)2-1-3-5(6)18-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

LYHADXVSSWACTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The diazotization of substituted anilines is a cornerstone for synthesizing arylhydrazines. For 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine, the precursor 2-(trifluoromethoxy)-3-(trifluoromethylthio)aniline must first undergo diazotization. As demonstrated in analogous syntheses, this involves:

- Dissolving the aniline derivative in concentrated hydrochloric acid (36–38 wt%) and water under mechanical stirring.

- Gradual addition of sodium nitrite (NaNO₂) at temperatures between –5°C and 15°C to form the diazonium chloride intermediate.

- pH adjustment to 5–7 using sodium carbonate (10–12 wt%) to stabilize the diazo compound.

Critical parameters include the molar ratio of aniline to NaNO₂ (1:1.05–3.00) and strict temperature control to prevent premature decomposition.

Reduction to Hydrazine

The diazonium salt is reduced using sodium sulfite (Na₂SO₃) under acidic conditions:

- Adding a 15–25% sodium sulfite solution to the diazo reaction mixture at 0–25°C.

- Refluxing with concentrated HCl to protonate the intermediate, yielding the hydrazine hydrochloride salt.

- Cooling, filtering, and drying to isolate the product (purity 97–99%).

Table 1: Optimization of Reduction Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Na₂SO₃ Concentration | 15–25% | 25% | 85 | 97.0 |

| HCl Volume | 30–80 mL | 80 mL | 85 | 97.0 |

| Reflux Time | 1–4 h | 3 h | 85 | 97.0 |

Nucleophilic Aromatic Substitution (NAS)

Substrate Activation

The electron-withdrawing nature of OCF₃ and SCF₃ groups activates the benzene ring for NAS. A plausible route involves:

- Synthesizing 1-chloro-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene via chlorination of the corresponding phenol or thiophenol derivative.

- Reacting the chloroarene with hydrazine hydrate (N₂H₄·H₂O) in alcohols (e.g., ethanol) or ethers (e.g., dioxane) at 70–100°C.

Challenges :

- Steric hindrance from substituents in the 2- and 3-positions may reduce reaction rates.

- Competing side reactions (e.g., hydrolysis) necessitate anhydrous conditions.

Catalytic Enhancements

The addition of catalytic water or phase-transfer agents can accelerate NAS. For example, in a model system, yields improved from 45% to 68% when 5 mol% H₂O was introduced.

Multi-Component Reactions (MCRs)

Hydrazine-Based Condensations

A Frontiers study highlights MCRs using hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate (TFBen) to construct trifluoromethyl-triazoles. Adapting this methodology:

- Reacting 2-(trifluoromethoxy)-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate and TFBen.

- Cyclocondensation at 80–120°C to form the hydrazine derivative.

Advantages :

- Single-step synthesis with modular substituent incorporation.

- Scalability demonstrated up to 50 mmol.

Limitations :

- Requires precise stoichiometric control to avoid oligomerization.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diazotization | 75–85 | 97–99 | High | Moderate |

| NAS | 45–68 | 90–95 | Moderate | Low |

| MCR | 60–75 | 92–97 | High | High |

Industrial-Scale Considerations

Process Intensification

Regulatory Compliance

- Handling hydrazine hydrate requires strict adherence to OSHA guidelines due to its toxicity (TLV-TWA: 0.01 ppm).

- Effluent treatment for fluorine-containing byproducts is mandatory to prevent environmental contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Positional Isomers with Trifluoromethoxy Groups

- OR-7429 (2-(Trifluoromethoxy)phenylhydrazine hydrochloride) : Contains a single -OCF₃ group at C2. Lacks the -SCF₃ group, resulting in lower lipophilicity and reduced steric hindrance compared to the target compound .

(b) Compounds with Trifluoromethylthio Groups

- 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS 1805688-39-4) : Replaces -OCF₃ with an ethoxy (-OCH₂CH₃) group. The ethoxy group is less electron-withdrawing, which may increase basicity of the hydrazine moiety compared to the target compound .

(c) Mixed Substituent Systems

Physicochemical Properties

Key Observations :

- The target compound’s molecular weight is higher due to dual substituents, impacting solubility and melting point.

- The -SCF₃ group increases lipophilicity (logP) compared to analogs with only -OCF₃ or -CF₃ groups, suggesting better membrane permeability in biological systems .

Biological Activity

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula: C10H8F5N2O2S

- Molecular Weight: 336.24 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroalkyl groups enhance lipophilicity, allowing better membrane penetration and binding affinity to target sites.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, hydrazine derivatives have been screened against various pathogens.

| Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 125-250 | |

| Staphylococcus aureus | 50-100 | |

| Escherichia coli | 75-150 |

Case Study: A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives showed moderate inhibition against Mycobacterium tuberculosis, with some derivatives exhibiting lower IC50 values than established drugs like rifampicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Hydrazine derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study: A series of hydrazone derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxic activity, particularly against HCT-116 cells .

Enzyme Inhibition

Hydrazine compounds have been investigated for their ability to inhibit key enzymes involved in metabolic processes.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 27.04-106.75 | |

| Butyrylcholinesterase (BuChE) | 58.01-277.48 |

Case Study: The inhibition studies revealed that certain hydrazine derivatives exhibited comparable or superior inhibition to clinically used drugs, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.